molecular formula C8H10BrNO2 B7475513 5-bromo-N-propan-2-ylfuran-3-carboxamide

5-bromo-N-propan-2-ylfuran-3-carboxamide

Cat. No.: B7475513
M. Wt: 232.07 g/mol
InChI Key: LOCNLJZSASDTNP-UHFFFAOYSA-N
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Description

5-Bromo-N-propan-2-ylfuran-3-carboxamide is a brominated furan derivative featuring a carboxamide group at position 3 of the furan ring and an isopropyl (propan-2-yl) substituent on the amide nitrogen.

Properties

IUPAC Name

5-bromo-N-propan-2-ylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-5(2)10-8(11)6-3-7(9)12-4-6/h3-5H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCNLJZSASDTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=COC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Substituent Analysis

Compound Name Substituent (R-group) Molecular Formula Molecular Weight Key Features
5-Bromo-N-propan-2-ylfuran-3-carboxamide N-(propan-2-yl) C₉H₁₁BrNO₂ 244.10 (calc.) Compact alkyl chain, potential lipophilicity
5-Bromo-N-[3-chloro-4-morpholin-4-ylphenyl]furan-2-carboxamide N-(3-chloro-4-morpholinylphenyl) C₁₅H₁₃BrClN₂O₃ 407.64 (calc.) Chlorine + morpholine enhance polarity and H-bonding
5-Bromo-N-[4-(prop-2-en-1-yloxy)phenyl]furan-2-carboxamide N-(4-allyloxyphenyl) C₁₄H₁₂BrNO₃ 322.15 Allyloxy group introduces reactivity for polymer conjugation
5-Bromo-N-[3-(quinoxalin-2-yl)phenyl]furan-2-carboxamide N-(3-quinoxalinylphenyl) C₁₉H₁₃BrN₃O₂ 413.23 (calc.) Quinoxaline moiety may confer π-stacking and fluorescence
5-Bromo-N-{3-[(5-bromo-2-furoyl)amino]propyl}-2-furamide N-(3-(5-bromofuroylamino)propyl) C₁₃H₁₂Br₂N₂O₄ 420.05 Dibromo structure increases molecular rigidity

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